

"13-O-Deacetyltaxumairol Z" chemical structure and properties

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Compound of Interest

Compound Name: 13-O-Deacetyltaxumairol Z

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13-O-Deacetyltaxumairol Z: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Ref: BPL20251205-081

Abstract

13-O-Deacetyltaxumairol Z is a complex diterpenoid belonging to the taxane family, a class of natural products that includes the highly successful anticancer drug, Paclitaxel (Taxol®). Isolated from the seeds of the Formosan Yew (*Taxus mairei*), this compound is part of a diverse group of secondary metabolites with potential pharmacological significance. This technical guide provides a comprehensive summary of the available information on the chemical structure and properties of **13-O-Deacetyltaxumairol Z**, including its physicochemical characteristics and a generalized methodology for its isolation. Due to the limited public availability of the primary characterization data, this document serves as a foundational resource based on existing chemical database information and analogous compounds.

Chemical Identity and Physicochemical Properties

13-O-Deacetyltaxumairol Z is identified by the CAS Registry Number 220935-39-7. It is a solid, powder-form compound at standard conditions. While detailed experimental data for

properties such as melting point and solubility are not widely reported, it is known to be a natural product found in extracts of *Taxus mairei*.^{[1][2]}

Table 1: Physicochemical and Structural Data for **13-O-Deacetyltaxumairol Z**

Property	Data	Source(s)
CAS Number	220935-39-7	^{[1][3]}
Molecular Formula	C ₃₁ H ₄₀ O ₁₂	^[1]
Molecular Weight	604.649 g/mol	^[1]
Physical Form	Solid, Powder	
Natural Source	Seeds of <i>Taxus mairei</i> (Formosan Yew)	^[2]

Chemical Structure

The definitive chemical structure of **13-O-Deacetyltaxumairol Z** has been determined through spectroscopic analysis, primarily two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques. While the primary spectral data is not publicly accessible, its molecular formula indicates a highly oxygenated and complex taxane core. Taxanes are characterized by a distinctive 6-8-6 tricyclic carbon skeleton. The name "**13-O-Deacetyltaxumairol Z**" suggests a taxumairol derivative that lacks an acetyl group at the C-13 position, a common site for esterification in this class of compounds.

Spectroscopic and Analytical Data

The structural elucidation of taxane diterpenoids relies heavily on a combination of spectroscopic methods. The following table summarizes the expected, though not publicly detailed, analytical data for **13-O-Deacetyltaxumairol Z**.

Table 2: Expected Spectroscopic Data for **13-O-Deacetyltaxumairol Z**

Technique	Expected Observations
^1H NMR (Proton NMR)	Complex spectrum with multiple signals in the 0.8-6.5 ppm range, corresponding to methyl groups, methylene and methine protons on the taxane core, and protons adjacent to oxygen-bearing carbons and ester groups.
^{13}C NMR (Carbon-13 NMR)	31 distinct carbon signals, including those for carbonyls (esters, ketones) in the 170-210 ppm range, olefinic carbons (C=C) in the 110-150 ppm range, and numerous signals for oxygenated carbons in the 50-90 ppm range.
Mass Spectrometry (MS)	A molecular ion peak $[\text{M}]^+$ or adducts (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$) consistent with the molecular formula $\text{C}_{31}\text{H}_{40}\text{O}_{12}$. Fragmentation patterns would provide information on the loss of substituent groups like water, acetic acid, and other esters.
Infrared (IR) Spectroscopy	Absorption bands indicating the presence of hydroxyl (-OH) groups ($\sim 3400\text{ cm}^{-1}$), carbonyl (C=O) groups from esters ($\sim 1730\text{ cm}^{-1}$), and C-O stretching vibrations.
Optical Rotation $[\alpha]_D$	A specific value indicating the compound's chiroptical properties, typical for complex, chiral natural products.

Biological Activity

While specific bioactivity data for **13-O-Deacetyltaxumairol Z** is not available in the public domain, many related taxane diterpenoids isolated from various *Taxus* species exhibit significant cytotoxic activity against a range of human cancer cell lines.^{[4][5]} The mechanism of action for the most famous taxane, Paclitaxel, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It is plausible that **13-O-Deacetyltaxumairol Z** could possess similar biological properties, making it a compound of interest for further investigation in drug discovery programs.

Experimental Protocols: Isolation and Purification

The following is a generalized experimental protocol for the isolation of taxane diterpenoids from *Taxus mairei*, based on established methodologies for similar compounds.^[6]^[7]

Protocol: Generalized Isolation of Taxanes from *Taxus mairei*

- Extraction:
 - Air-dried and powdered plant material (e.g., seeds) is exhaustively extracted with a polar solvent, typically ethanol or methanol, at room temperature for several days.
 - The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate.
 - This step separates compounds based on their polarity, with taxoids typically concentrating in the chloroform and ethyl acetate fractions.
- Chromatographic Separation:
 - The bioactive fraction (e.g., chloroform fraction) is subjected to multiple rounds of column chromatography.
 - Initial Separation: Silica gel column chromatography is used with a gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.
 - Further Purification: Promising sub-fractions are further purified using Sephadex LH-20 column chromatography to remove pigments and other impurities.
 - Final Purification: High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water, is used to isolate the pure compound.

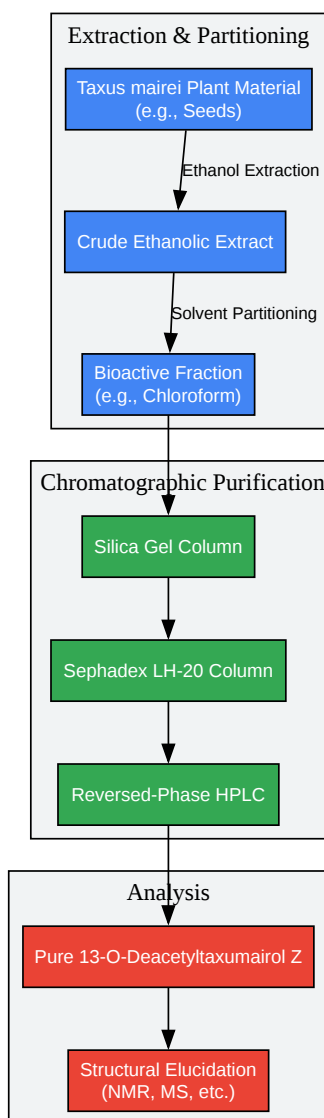
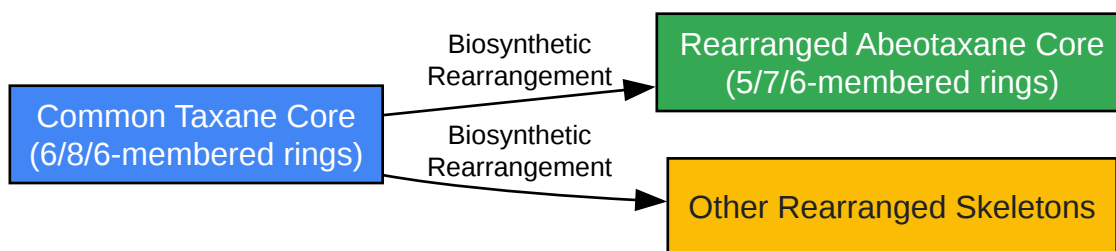
- Structure Elucidation:
 - The structure of the purified compound is determined using a combination of spectroscopic methods, including ^1H NMR, ^{13}C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HRMS).

Visualizations

Logical Relationships of Taxane Skeletons

Taxane diterpenoids can be classified based on their core ring structure. The diagram below illustrates the relationship between the common 6/8/6-membered ring system and rearranged skeletons like the 5/7/6-membered abeotaxane system, which are also found in *Taxus* species.

[\[5\]](#)



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